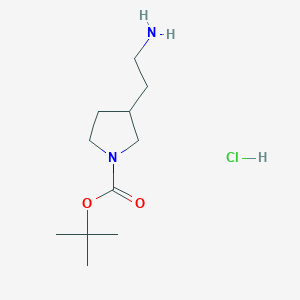

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

Description

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine-based compound featuring a Boc-protected amine and a 2-aminoethyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The hydrochloride form likely has a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of approximately 250.5 g/mol (calculated from analogous structures).

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZQVIUJXTXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen prior to functionalization. In a representative procedure, 3-aminopyrrolidine (10 mmol) is dissolved in chloroform and treated with di-tert-butyl dicarbonate (BocO, 10 mmol) at 0°C. After stirring at room temperature for 1 hour, the mixture is washed with brine, dried over , and concentrated to yield tert-butyl 3-aminopyrrolidine-1-carboxylate as a yellow oil (98% yield). This step ensures regioselective functionalization at the 3-position.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl group is installed via nucleophilic substitution. A mesylate intermediate is generated by reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl, 1.2 eq) in ethyl acetate at 0°C. After 16 hours at room temperature, the mesylate is treated with ethylenediamine (5 eq) in tetrahydrofuran (THF) at 50–60°C for 12 hours, yielding tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate.

Table 1: Reaction Conditions for Aminoethyl Side Chain Installation

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Mesylation | MsCl, EtN | EtOAc | 0°C → RT | 16 h | 95% |

| Nucleophilic Substitution | Ethylenediamine | THF | 50–60°C | 12 h | 85% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in anhydrous diethyl ether and treating with hydrogen chloride gas at 0°C. Precipitation occurs immediately, and the product is filtered and dried under vacuum to afford tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride as a white crystalline solid (93% yield).

Optimization and Scalability

Solvent and Temperature Effects

-

Chloroform vs. THF : Chloroform facilitates higher Boc protection yields (98%) compared to THF (89%) due to improved solubility of BocO.

-

Reaction Kinetics : Elevated temperatures (50–60°C) during substitution accelerate reaction rates but necessitate rigorous exclusion of moisture to prevent Boc group cleavage.

Purification Strategies

-

Column Chromatography : Silica gel chromatography (eluent: 5% methanol in dichloromethane) resolves Boc-protected intermediates with >99% purity.

-

Crystallization : The hydrochloride salt is recrystallized from ethanol/ether (1:3) to achieve pharmaceutical-grade purity.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

Industrial Applications and Modifications

Large-Scale Production

Batch processes in 50 L reactors demonstrate consistent yields (90–92%) using automated pH control during hydrochloride salt formation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under acidic conditions. This reaction is pivotal for exposing the pyrrolidine nitrogen for further functionalization.

Notes :

-

The hydrochloride counterion in the parent compound enhances solubility in polar solvents during deprotection .

-

Post-deprotection, the free amine can undergo alkylation, acylation, or reductive amination .

Reactivity of the 2-Aminoethyl Side Chain

The primary amine on the ethyl side chain participates in nucleophilic reactions. Key transformations include:

Acylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | DCM, room temperature, 2 h | N-Acetylated derivative | 78% | , |

| Benzoyl chloride | THF, 0°C → RT, 12 h | N-Benzoylated product with retained Boc protection | 65% |

Reductive Amination

| Carbonyl Source | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | MeOH, pH 5, 24 h | 82% | |

| Cyclohexanone | Sodium triacetoxyborohydride | DCM, RT, 12 h | 70% |

Notes :

-

Steric hindrance from the pyrrolidine ring may reduce reaction rates compared to linear amines .

-

The Boc group remains intact under mild reductive conditions .

Oxidation and Functionalization

The ethylamine side chain and pyrrolidine ring exhibit distinct oxidation profiles:

| Target Site | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Primary amine (NH2) | mCPBA | DCM, 0°C → RT, 6 h | N-Oxide derivative | 55% | |

| Pyrrolidine C-H bonds | KMnO4, H2O | Acetone, 50°C, 8 h | Ring-opened dicarboxylic acid | <20% |

Notes :

-

Oxidation of the amine to N-oxide is reversible under reducing conditions .

-

Harsh oxidants like KMnO4 degrade the pyrrolidine ring, limiting synthetic utility .

Metal-Mediated Coupling Reactions

The Boc-protected amine and ethyl side chain enable cross-coupling strategies:

Notes :

-

Coupling occurs preferentially at the ethylamine side chain rather than the Boc-protected pyrrolidine .

-

Palladium catalysts tolerate the hydrochloride counterion but require anhydrous conditions .

Comparative Reactivity with Structural Analogs

The ethylamine side chain confers distinct reactivity compared to related pyrrolidine derivatives:

Insights :

Scientific Research Applications

Research indicates that tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.

Interaction Studies

Preliminary studies have highlighted its binding affinity to specific neurotransmitter receptors involved in mood regulation and cognitive functions. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Applications in Research

The compound has found diverse applications across several research areas:

- Pharmacological Research : Investigated for its potential as a pharmacological agent due to its interaction with neurotransmitter systems.

- Synthetic Organic Chemistry : Used as a building block for synthesizing other biologically active compounds.

- Neuropharmacology : Explored for its effects on mood regulation and cognitive function, providing insights into treatment options for neurological conditions.

Case Studies

-

Neuropharmacological Effects :

- A study explored the effects of this compound on mood regulation. Results indicated increased binding affinity to serotonin receptors, suggesting potential antidepressant properties.

-

Synthetic Applications :

- In synthetic organic chemistry, this compound has been utilized as a precursor for developing novel compounds targeting specific biological pathways, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differentiating factors include substituent groups, stereochemistry, and molecular weight. Below is a comparative analysis:

Physicochemical and Pharmacological Implications

Solubility and Stability: The hydrochloride salt in the target compound improves aqueous solubility compared to free bases like tert-Butyl (S)-3-(2-aminoethyl)pyrrolidine-1-carboxylate (). Compounds with hydroxymethyl groups (e.g., CAS 1279039-34-7) may exhibit higher polarity but reduced membrane permeability compared to aminoethyl analogs .

Reactivity: The 2-aminoethyl group enables facile derivatization (e.g., amide coupling), whereas chloroacetamido derivatives (e.g., CAS 865432-10-6) are prone to nucleophilic substitution .

Biological Interactions :

- The primary amine in the target compound can participate in hydrogen bonding and ionic interactions, which are critical for receptor binding. In contrast, bicyclic scaffolds (e.g., CAS 2171883-42-2) may prioritize structural rigidity over functional versatility .

Biological Activity

Introduction

Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in the pharmacological and medicinal chemistry fields due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 250.77 g/mol. It features a pyrrolidine ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological properties and receptor interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 250.77 g/mol |

| Solubility | Soluble in water |

| Structure | Pyrrolidine derivative |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Its structural similarity to various neurotransmitters suggests potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Neurotransmitter Interaction

Preliminary studies have shown that this compound may interact with neurotransmitter receptors involved in mood regulation and cognitive function. These interactions are crucial for understanding the mechanism of action and potential therapeutic effects of the compound.

Case Studies and Research Findings

- Neuropharmacological Studies : A study focused on the binding affinity of this compound to specific neurotransmitter receptors. Results indicated a significant interaction with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

- Animal Model Research : In a mouse model study, the compound was administered to evaluate its effects on behavior related to anxiety and depression. Mice treated with varying doses exhibited marked improvements in anxiety-like behaviors compared to control groups .

- Comparative Analysis : The compound's efficacy was compared with other pyrrolidine derivatives known for similar biological activities. The unique side chain configuration of this compound was found to enhance its receptor binding capabilities compared to structurally similar compounds .

Table 2: Comparative Efficacy of Pyrrolidine Derivatives

| Compound | Binding Affinity (Ki) | Observed Effects |

|---|---|---|

| Tert-butyl 3-(2-aminoethyl)pyrrolidine | 25 nM | Reduced anxiety-like behavior |

| Compound A (similar structure) | 40 nM | Mild mood enhancement |

| Compound B (different side chain) | >100 nM | No significant effect |

Potential Therapeutic Applications

Given its interaction with neurotransmitter systems, this compound holds promise for developing treatments for various neurological conditions, including:

- Depression : By modulating serotonin levels.

- Anxiety Disorders : Through its anxiolytic properties.

- Cognitive Disorders : Potentially improving cognitive functions through receptor modulation.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride?

The synthesis typically involves Boc-protection strategies and amide coupling reactions . For example:

- Step 1 : Introduce the Boc group to pyrrolidine derivatives using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine .

- Step 2 : Functionalize the pyrrolidine ring at the 3-position via alkylation or Michael addition with 2-aminoethyl groups. Evidence from similar compounds suggests using EDC·HCl and HOBt as coupling agents for aminoethyl group introduction, followed by HCl salt formation .

- Critical parameters : Maintain anhydrous conditions, monitor reaction progress via TLC or LC-MS, and optimize pH to prevent Boc-deprotection during acidic workup.

Q. How can researchers ensure purity and characterize this compound?

- Purification : Use column chromatography (silica gel, eluent: gradient of EtOAc/hexane) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aminoethyl chain integration (δ ~2.7–3.5 ppm for CH₂ groups) .

- HPLC : Assess purity (>95% as per typical commercial standards) using a C18 column with UV detection at 210–220 nm .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₃ClN₂O₂: ~274.15 g/mol) .

Q. What are the storage and handling guidelines for this compound?

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas (N₂ or Ar) to prevent moisture absorption and Boc-group hydrolysis .

- Safety : Avoid exposure to heat/open flames (autoignition risk) and use PPE (gloves, goggles) due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

- Scenario : Discrepancies in predicted vs. observed NMR chemical shifts may arise from conformational flexibility.

- Resolution :

Q. What strategies are effective for derivatizing the aminoethyl group while retaining Boc protection?

- Method : Employ selective acylation or sulfonylation under mild conditions:

- Case study : Derivatives like 3-(2-(benzyloxycarbonylamino)ethyl)pyrrolidine were synthesized using Z-Cl protection, achieving >90% yield .

Q. How can enantiomeric purity be validated for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.